Phenol, 2-[(dimethylamino)methyl]-4-nonyl-
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Overview
Description
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- is an aromatic organic compound characterized by the presence of a phenolic hydroxyl group and a dimethylaminomethyl group attached to the benzene ring. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- can be synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. The reaction typically occurs under vacuum conditions, with the removal of water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(dimethylamino)methyl]-4-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of reactors equipped with vacuum systems to facilitate the removal of water and other by-products. The reaction mixture is continuously monitored to maintain optimal conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[(dimethylamino)methyl]-4-nonyl- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Phenol, 2-[(dimethylamino)methyl]-4-nonyl- can be compared with other similar compounds:
2,4,6-Tris(dimethylaminomethyl)phenol: Shares similar catalytic properties but differs in the number of dimethylaminomethyl groups attached to the benzene ring.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils, highlighting its different industrial application.
Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- Phenol, 4-[2-(methylamino)ethyl]-
This detailed article provides a comprehensive overview of Phenol, 2-[(dimethylamino)methyl]-4-nonyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
39026-74-9 |
---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-nonylphenol |
InChI |
InChI=1S/C18H31NO/c1-4-5-6-7-8-9-10-11-16-12-13-18(20)17(14-16)15-19(2)3/h12-14,20H,4-11,15H2,1-3H3 |
InChI Key |
HHQIIFTZSGEZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
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